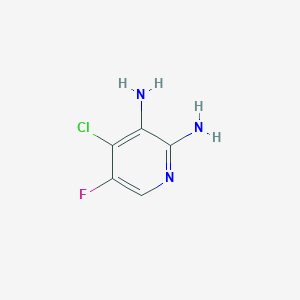
4-Chloro-5-fluoropyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoropyridine-2,3-diamine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridine-2,3-diamine typically involves the nucleophilic substitution reactions of chlorinated and fluorinated pyridines. One common method includes the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropyridine-2,3-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles replace the chlorine or fluorine atoms.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring.
Coupling Reactions: These are used to form more complex molecules by linking the pyridine ring with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium fluoride in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
4-Chloro-5-fluoropyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3,4-Diamino-5-fluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
4-Chloro-5-fluoropyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C5H5ClFN3 |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
4-chloro-5-fluoropyridine-2,3-diamine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-2(7)1-10-5(9)4(3)8/h1H,8H2,(H2,9,10) |
InChI Key |
RQVZSFHUPPUGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)

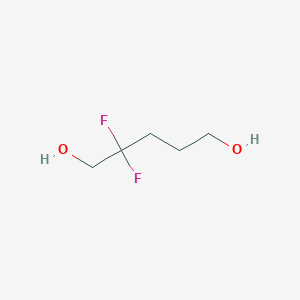
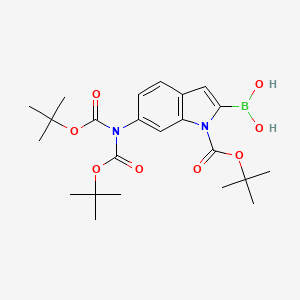

![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
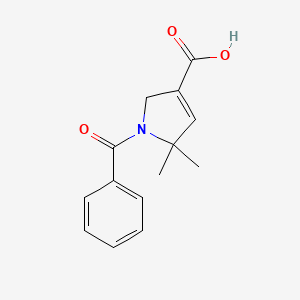

![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)

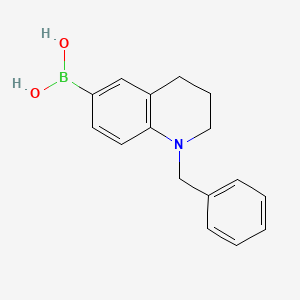
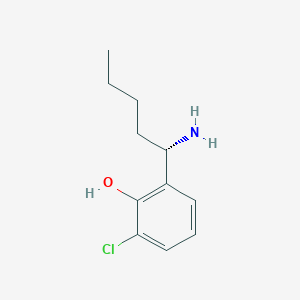
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
